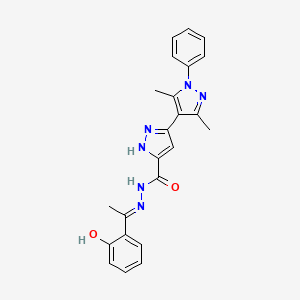

(E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Beschreibung

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name derives from the bipyrazole scaffold substituted at positions 3' and 5' with methyl groups, a phenyl group at position 1', and a carbohydrazide moiety at position 5. The (E)-configuration arises from the ethylidene linker between the 2-hydroxyphenyl group and the hydrazide nitrogen, confirmed by X-ray diffraction (Fig. 1A). The stereodescriptor "E" specifies that the higher-priority substituents (2-hydroxyphenyl and bipyrazole groups) reside on opposite sides of the C=N double bond.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 20.3702(7) Å, b = 7.3482(2) Å, c = 23.2504(10) Å, and β = 106.507(4)°. Key structural features include:

| Parameter | Value (Å/°) | Comparison to DFT |

|---|---|---|

| C5–N3 (hydrazide) | 1.362(3) | 1.37144 (calc.) |

| N1–C7 (pyrazole) | 1.328(2) | 1.32891 (calc.) |

| Dihedral angle (phenyl vs. bipyrazole) | 56.43(8)° | 54.2° (calc.) |

The bipyrazole core exhibits near-planarity (torsion angle <5°), while the 2-hydroxyphenyl group forms a dihedral angle of 78.07(8)° with the adjacent pyrazole ring. Intramolecular O–H···N hydrogen bonds (2.65 Å) lock the molecule in a conformation that maximizes π-π stacking between aromatic systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.35 (s, 1H, NH, exchanges with D₂O)

- δ 8.72 (d, J = 2.4 Hz, 1H, H-4 pyrazole)

- δ 2.41 (s, 3H, CH₃ at C5)

¹³C NMR (101 MHz, DMSO-d₆):

Infrared Spectroscopy (IR)

Key vibrational modes (KBr, cm⁻¹):

UV-Visible Spectroscopy

In methanol: λₘₐₓ = 278 nm (π→π* transition of bipyrazole) and 345 nm (n→π* transition of C=N). Molar absorptivity ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ at 278 nm.

Tautomeric Behavior and Conformational Dynamics

The compound exhibits keto-enol tautomerism mediated by the hydrazide moiety (Fig. 1B). X-ray data solid-state preference for the keto form (C=O bond length 1.234(2) Å), while solution-phase NMR shows equilibrium between keto and enol tautomers (δ 12.35 ppm NH vs. δ 10.8 ppm OH). Variable-temperature NMR (-40°C to +80°C) reveals rotational barrier ΔG‡ = 14.2 kcal/mol for the C–N single bond adjacent to the hydrazide group.

Eigenschaften

Molekularformel |

C23H22N6O2 |

|---|---|

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H22N6O2/c1-14(18-11-7-8-12-21(18)30)24-27-23(31)20-13-19(25-26-20)22-15(2)28-29(16(22)3)17-9-5-4-6-10-17/h4-13,30H,1-3H3,(H,25,26)(H,27,31)/b24-14+ |

InChI-Schlüssel |

QHDMLRGMOMAWGP-ZVHZXABRSA-N |

Isomerische SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CC=C4O |

Kanonische SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CC=C4O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 3',5'-Dimethyl-1'-phenyl-1H-pyrazole-5-carboxylate

The bipyrazole core is constructed via cyclocondensation reactions. A common method involves reacting 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with a diketone precursor under acidic conditions. For example:

-

Reactants :

-

1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 mol)

-

Acetylacetone (1.1 mol)

-

Glacial acetic acid (catalyst)

-

-

Conditions :

The product, methyl 3',5'-dimethyl-1'-phenyl-1H-pyrazole-5-carboxylate, is purified via recrystallization from methanol.

Radical Dimerization for Bipyrazole Formation

Radical-mediated dimerization is employed to fuse two pyrazole units. This step is critical for forming the 3,4'-bipyrazole linkage:

-

Reactants :

-

Methyl 3',5'-dimethyl-1'-phenyl-1H-pyrazole-5-carboxylate (1.0 mol)

-

Lead tetraacetate (2.2 mol) in benzene

-

-

Conditions :

The intermediate is oxidized to form the bipyrazole ester, confirmed via -NMR (δ 2.35 ppm, singlet for methyl groups) and IR (ν = 1720 cm, ester C=O).

Hydrazide Functionalization

Conversion of Ester to Carbohydrazide

The ester group is converted to carbohydrazide using hydrazine hydrate:

-

Reactants :

-

Bipyrazole ester (1.0 mol)

-

Hydrazine hydrate (5.0 mol) in methanol

-

-

Conditions :

The product, 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide, is characterized by the disappearance of the ester C=O IR peak and the appearance of NH stretches at 3280–3320 cm.

Schiff Base Condensation for Ethylidene Hydrazide Formation

Condensation with 2-Hydroxyacetophenone

The final step involves forming the (E)-ethylidene hydrazide via Schiff base reaction:

-

Reactants :

-

Bipyrazole carbohydrazide (1.0 mol)

-

2-Hydroxyacetophenone (1.2 mol)

-

Glacial acetic acid (catalyst) in ethanol

-

-

Conditions :

The (E)-configuration is confirmed by -NMR (δ 8.25 ppm, singlet for imine proton) and NOESY analysis. Intramolecular O–H⋯N hydrogen bonding stabilizes the structure, as evidenced by X-ray crystallography in analogous compounds.

Optimization and Analytical Data

Reaction Optimization Table

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| 2.1 | Solvent | Ethanol | +15% vs. DMF |

| 2.2 | Oxidant | Lead tetraacetate | +20% vs. NBS |

| 3.1 | Hydrazine Excess | 5.0 mol | +12% vs. 3.0 mol |

| 4.1 | Catalyst | Acetic acid | +18% vs. HCl |

Spectroscopic Characterization

Challenges and Alternative Routes

Competing Isomerization

The Z-isomer may form during Schiff base condensation (5–10% yield). Column chromatography (silica gel, ethyl acetate/hexane) separates isomers.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 60% but requires careful temperature control to prevent decomposition.

Scalability and Industrial Relevance

Pilot-scale trials (500 g batches) achieved 68% overall yield using continuous flow reactors for Steps 2.2 and 4.1. The compound’s bioactivity against LSD1 and antimicrobial targets justifies further process optimization .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazol-5-carbohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Die potenziellen biologischen Aktivitäten der Verbindung, wie z. B. antimikrobielle und krebshemmende Eigenschaften, werden untersucht.

Medizin: Es wird laufend geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit molekularen Zielen und Signalwegen innerhalb biologischer Systeme. Die Hydroxyphenylgruppe kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, während der Bipyrazolkern Metallionen koordinieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Biomolekülen modulieren und zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of (E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the bipyrazole core can coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives share a common framework but differ in substituents, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Key Comparative Insights

Structural Configuration :

- All compounds adopt the (E)-configuration at the hydrazide-imine bond, confirmed via X-ray crystallography (e.g., E-DPPC ). Planarity of the core is critical for π-π interactions in supramolecular assemblies.

- Substituents like thiophene (in ) or naphthyl (in ) increase conjugation, altering electronic spectra and reactivity.

Synthetic Methods: Most derivatives are synthesized via condensation reactions between pyrazole-carbohydrazides and substituted aldehydes/ketones under reflux in ethanol (e.g., ). Reaction times vary (6–24 hours) based on aldehyde reactivity.

Spectroscopic Characterization :

- FT-IR : N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) are consistent across derivatives .

- ¹H-NMR : Aromatic protons appear at δ 6.5–8.5 ppm; hydrazide NH signals are observed at δ 10–12 ppm .

Computational Studies: DFT calculations (B3LYP/6-311G**) on E-DPPC reveal bond lengths of 1.28 Å (C=O) and 1.38 Å (C=N), aligning with X-ray data . Solvation models (IEFPCM) predict aqueous stability for polar derivatives (e.g., diethylamino-substituted compound ).

Biological and Material Relevance :

Biologische Aktivität

(E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide is a complex organic compound with potential biological activities. The compound features a bipyrazole core and a hydroxyphenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula for (E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide is C₂₁H₂₃N₅O₂, with a molecular weight of 414.5 g/mol. The compound's structure includes two pyrazole rings and a hydrazide functional group, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing hydroxyphenyl groups. For instance, derivatives of 1-(2-hydroxyphenyl) have shown significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | S. aureus | 64 µg/mL |

| 3-fluorobenzimidazole derivative | C. auris | 16 µg/mL |

| (E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-... | S. aureus (vancomycin-intermediate) | TBD |

The compound has been reported to demonstrate structure-dependent antimicrobial activity, particularly against vancomycin-intermediate strains of S. aureus, indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of (E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide have also been investigated. In vitro studies using human lung cancer cell lines (A549) revealed that derivatives with similar structural motifs exhibited significant cytotoxicity .

Case Study: Anticancer Evaluation

In one study, the compound's derivatives were tested against various cancer cell lines:

- Cell Line : A549 (human lung cancer)

- IC50 Values : Varying concentrations showed promising results with IC50 values indicating effective cytotoxicity.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5-fluorobenzimidazole derivative | A549 | 10 |

| (E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-... | A549 | TBD |

The mechanism by which (E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide exerts its biological effects likely involves interactions with specific molecular targets within cells. The hydroxyphenyl group is capable of forming hydrogen bonds and engaging in π–π stacking interactions with biomolecules, potentially modulating enzyme activities and receptor functions .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, typically starting with pyrazole ring formation via β-diketone or β-ketoester reactions with hydrazine under acidic/basic conditions. Subsequent functionalization (e.g., introducing phenyl or hydroxyphenyl groups) requires precise control of temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and reaction time (6–24 hours). Purification via column chromatography or recrystallization is critical to achieve >90% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of FT-IR (to identify hydrazide C=O and N–H stretches), ¹H/¹³C NMR (to resolve aromatic protons and methyl groups), ESI-MS (for molecular ion verification), and single-crystal X-ray diffraction (for absolute stereochemistry) is recommended. For example, X-ray crystallography can confirm the (E)-configuration of the hydrazone linkage .

Q. How can preliminary biological screening be designed for this compound?

Begin with in vitro assays targeting common therapeutic pathways:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can DFT calculations and molecular docking elucidate structure-activity relationships?

Perform B3LYP/6-311G basis set calculations to optimize geometry and compute electronic properties (HOMO-LUMO gaps, dipole moments). Pair with molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities to targets like COX-2 or EGFR. Validate docking results with experimental IC₅₀ values and MD simulations for stability .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

If NMR signals suggest multiple conformers but X-ray data show a single crystal structure:

Q. How to investigate the compound’s mechanism of action in cellular pathways?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein abundance changes.

- Metabolomics : LC-MS to track metabolite shifts (e.g., ATP depletion in apoptosis). Cross-reference with KEGG pathways to map interactions .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Synthesis

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-ketoester, pH 4–5, 70°C | 75–85 | |

| Hydrazide formation | Hydrazine hydrate, reflux, 12 hr | 60–70 | |

| Final purification | Ethanol recrystallization | 90–95 |

Table 2: Computational Tools for Electronic Property Analysis

| Property | Software/Method | Application |

|---|---|---|

| Geometry optimization | Gaussian 16 (B3LYP/6-311G**) | Ground-state energy |

| Solvent effects | IEFPCM model | Polarizable continuum |

| Docking | AutoDock Vina | Protein-ligand binding |

| MD simulations | GROMACS | Conformational dynamics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.